molecular formula C9F18I2 B14708310 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane CAS No. 22116-95-6

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane

Cat. No.: B14708310
CAS No.: 22116-95-6
M. Wt: 703.88 g/mol
InChI Key: MSRBSLKTLKXWMA-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane is a highly fluorinated organic compound characterized by the presence of iodine atoms at both ends of a perfluorinated carbon chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to oxidation, and low reactivity with most chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane typically involves the iodination of a perfluorinated carbon chain. One common method is the reaction of perfluorinated nonane with iodine in the presence of a catalyst such as silver fluoride. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain consistent quality and yield. The use of specialized reactors that can handle highly fluorinated compounds and iodine is essential. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can be facilitated by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used to replace iodine atoms with methoxy or thiol groups, respectively. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Although the compound is resistant to oxidation, strong oxidizing agents like potassium permanganate can be used under harsh conditions to introduce functional groups such as carboxylic acids.

Major Products: The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with sodium methoxide yields perfluorinated nonane with methoxy groups at both ends.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems. Its low reactivity and stability make it a suitable candidate for investigating the effects of fluorinated molecules on cell membranes and proteins.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs. Its high fluorine content may also enhance the bioavailability and stability of certain pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and coatings that require high resistance to heat and chemicals. Its unique properties make it an ideal additive in the formulation of high-performance materials.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can form strong interactions with hydrogen-bond donors, such as water or alcohols, leading to changes in solubility and reactivity.

Molecular Targets and Pathways:

    Cell Membranes: The compound’s interaction with lipid bilayers can alter membrane fluidity and permeability, affecting cellular processes.

    Proteins: Its ability to interact with protein surfaces can influence protein folding and stability, potentially impacting enzymatic activity and signaling pathways.

Comparison with Similar Compounds

    Perfluorooctane: Another highly fluorinated compound with similar thermal stability and chemical resistance. it lacks the iodine atoms present in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane, making it less reactive in substitution reactions.

    Perfluorodecalin: Known for its use in oxygen transport and blood substitutes. While it shares some properties with this compound, its structure and applications differ significantly.

Uniqueness: The presence of iodine atoms at both ends of the perfluorinated carbon chain makes this compound unique. This feature allows for specific chemical modifications and interactions that are not possible with other fluorinated compounds. Its combination of high thermal stability, chemical resistance, and reactivity with nucleophiles sets it apart from similar compounds.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecafluoro-1,9-diiodononane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18I2/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)28)3(14,15)5(18,19)7(22,23)9(26,27)29
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBSLKTLKXWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781066
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22116-95-6
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Octadecafluoro-1,9-diiodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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